molecular formula C24H23BrN2O B4304384 12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B4304384
M. Wt: 435.4 g/mol
InChI Key: UNOUMYXBWDDTAL-UHFFFAOYSA-N
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Description

12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound with a unique structure that includes a bromophenyl group and a hexahydrobenzo[b]phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of reactions including bromination, cyclization, and reduction. For example, the initial step might involve the bromination of a phenyl ring, followed by cyclization to form the hexahydrobenzo[b]phenanthrolinone core. The final steps often include reduction and purification to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the hexahydrobenzo[b]phenanthrolinone core can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one apart is its complex structure, which provides unique chemical and biological properties. This complexity allows for a wider range of applications and interactions compared to simpler bromophenyl compounds.

Properties

IUPAC Name

12-(4-bromophenyl)-9,9-dimethyl-7,7a,8,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O/c1-24(2)12-19-23(20(28)13-24)21(14-5-7-15(25)8-6-14)22-16-4-3-11-26-17(16)9-10-18(22)27-19/h3-11,19,21,23,27H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOUMYXBWDDTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
Reactant of Route 2
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
Reactant of Route 3
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
Reactant of Route 4
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
Reactant of Route 5
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
Reactant of Route 6
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

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